molecular formula C13H16O3 B1629485 Ethyl 4-(2-methylphenyl)-3-oxobutanoate CAS No. 63968-26-3

Ethyl 4-(2-methylphenyl)-3-oxobutanoate

Cat. No. B1629485
CAS RN: 63968-26-3
M. Wt: 220.26 g/mol
InChI Key: LSNACRPTDXLMJD-UHFFFAOYSA-N
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Patent
US04148918

Procedure details

Following the method of Hunsdiecker [Berichte, 75, 454 (1942)], 26 parts of ethyl 2-acetyl-4-(2-methylphenyl)-3-oxobutanoate was stirred for 10 hours at room temperature with 100 parts ethanol and 6.8 parts of sodium ethoxide. The mixture was diluted with water and extracted with ether. The solvent was then evaporated to give ethyl 4-(2-methylphenyl)-3-oxobutanoate.
Name
ethyl 2-acetyl-4-(2-methylphenyl)-3-oxobutanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([CH:4]([C:10](=[O:19])[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])[C:5]([O:7][CH2:8][CH3:9])=[O:6])(=O)C.C(O)C.[O-]CC.[Na+]>O>[CH3:18][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][C:10](=[O:19])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3|

Inputs

Step One
Name
ethyl 2-acetyl-4-(2-methylphenyl)-3-oxobutanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)C(CC1=C(C=CC=C1)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)CC(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.